Product packaging for S-(3-bromo-4-methoxybenzyl)cysteine(Cat. No.:CAS No. 1396963-98-6)

S-(3-bromo-4-methoxybenzyl)cysteine

Cat. No.: B3928893
CAS No.: 1396963-98-6
M. Wt: 320.20 g/mol
InChI Key: KGEKDCDAFPQHOC-UHFFFAOYSA-N
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Description

S-(3-Bromo-4-methoxybenzyl)cysteine is a chemically modified amino acid designed for advanced research applications in peptide and protein science. The structure features a cysteine residue where the thiol group is protected with a 3-bromo-4-methoxybenzyl group. This protection is critical in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as oxidation or premature disulfide bond formation, during the synthesis process . The bromo and methoxy substituents on the benzyl group offer potential for further functionalization and may influence the deprotection kinetics, providing researchers with a tool for sophisticated orthogonal protection strategies. The primary research value of this compound lies in the synthesis of complex peptides, particularly those containing disulfide bonds, which are essential for the structure and function of many therapeutic peptides and proteins . Furthermore, protected cysteine analogues are fundamental in the field of bioconjugation. They serve as key intermediates for developing site-specifically modified bioconjugates, such as antibody-drug conjugates (ADCs), which are a major class of targeted cancer therapeutics . The presence of the bromine atom also opens avenues for post-synthetic modification via cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the attachment of diverse probes or payloads, thereby expanding its utility in chemical biology and drug discovery research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO3S B3928893 S-(3-bromo-4-methoxybenzyl)cysteine CAS No. 1396963-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-16-10-3-2-7(4-8(10)12)5-17-6-9(13)11(14)15/h2-4,9H,5-6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKDCDAFPQHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSCC(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247664
Record name Cysteine, S-[(3-bromo-4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396963-98-6
Record name Cysteine, S-[(3-bromo-4-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396963-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteine, S-[(3-bromo-4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Biological Interaction of S 3 Bromo 4 Methoxybenzyl Cysteine

Enzyme Target Identification and Characterization

The biological activity of S-substituted cysteine derivatives is often attributed to their ability to interact with and modulate the function of specific enzymes. Given the structure of S-(3-bromo-4-methoxybenzyl)cysteine, enzymes involved in cysteine metabolism, such as Cystathionine (B15957) γ-lyase (CSE) and Cysteine Dioxygenase Type 1 (CDO1), represent potential targets.

Investigation of Specific Enzyme Inhibition Profiles (e.g., Cystathionine γ-lyase, Cysteine Dioxygenase Type 1)

Cystathionine γ-lyase (CSE): CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme crucial for the biosynthesis of cysteine and the production of hydrogen sulfide (B99878) (H₂S). wikipedia.orgutmb.edu Inhibition of CSE is a key area of research for modulating H₂S levels in various physiological and pathological conditions. nih.gov Compounds structurally similar to cysteine can act as inhibitors. For instance, propargylglycine (PAG) and β-cyanoalanine are well-known irreversible inhibitors of CSE. wikipedia.org S-3-Carboxypropyl-l-cysteine (CPC) has been identified as a specific inhibitor of CSE-dependent H₂S synthesis. nih.gov It is plausible that this compound could exhibit inhibitory activity towards CSE, potentially by competing with the natural substrate, L-cysteine.

Cysteine Dioxygenase Type 1 (CDO1): CDO1 is a non-heme iron enzyme that catalyzes the oxidation of L-cysteine to cysteine sulfinic acid, a key step in cysteine catabolism. nih.gov The active site of CDO1 binds cysteine, and inhibitors are designed to interfere with this binding. scbt.com While specific inhibitors for CDO1 are being developed, general mechanisms of inhibition often involve competitive binding at the active site. nih.gov Homocysteine is a natural competitive inhibitor of CDO1. google.com Given its structure as an S-substituted cysteine derivative, this compound could potentially act as a competitive inhibitor of CDO1.

Elucidation of Mechanism of Action at the Enzyme Active Site

For Cystathionine γ-lyase (CSE): As a PLP-dependent enzyme, the catalytic mechanism of CSE involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor. wikipedia.org Inhibitors often target this mechanism. For example, the irreversible inhibitor propargylglycine attacks the aldimine intermediate. wikipedia.org A potential mechanism for a competitive inhibitor like this compound would involve binding to the active site and preventing the natural substrate from forming the necessary Schiff base with PLP. The bulky and hydrophobic 3-bromo-4-methoxybenzyl group would likely occupy a significant portion of the active site cavity, sterically hindering substrate access.

For Cysteine Dioxygenase Type 1 (CDO1): The active site of CDO1 contains an iron atom coordinated by three histidine residues, which is essential for binding dioxygen and the cysteine substrate. nih.gov A competitive inhibitor would bind to this active site, preventing cysteine from accessing the catalytic iron center. The carboxyl and amino groups of this compound could mimic the binding of L-cysteine, while the S-benzyl moiety would interact with hydrophobic pockets within the active site.

Ligand-Target Binding Studies

Ligand-target binding studies are essential to quantify the affinity and specificity of a compound for its biological target.

Analysis of Receptor or Protein Binding Affinity

The binding affinity of a ligand for its target protein is a measure of the strength of the interaction. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate a stronger binding affinity. For this compound, techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be employed to determine its binding affinity for purified CSE or CDO1. In the absence of direct data, we can infer that the substituted benzyl (B1604629) group would likely contribute to the binding affinity through hydrophobic interactions within the enzyme's active site.

Assessment of Molecular Recognition and Specificity

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The specificity of this compound for its target enzyme would depend on the precise complementarity of its structure with the topology and chemical environment of the enzyme's active site.

Information regarding this compound is currently unavailable in published scientific literature.

Following a comprehensive search of available scientific databases and literature, no research or data could be found specifically pertaining to the chemical compound this compound. Consequently, it is not possible to provide an article on its "Molecular Mechanisms of Biological Interaction" as outlined in the user's request.

The specified sections and subsections require detailed, informative, and scientifically accurate content regarding the compound's impact on intracellular signaling pathways, cellular metabolite homeostasis (specifically hydrogen sulfide), and its effects on biochemical cascades in cultured cells. Without any existing research on this compound, any attempt to generate such an article would be speculative and would not meet the required standards of scientific accuracy.

Broader searches were conducted on related compounds, such as S-benzylcysteine derivatives with halogen and methoxy (B1213986) substitutions, in an attempt to find analogous data. While there is research on the biological activities of some of these related but structurally distinct molecules, the specific effects of the bromo and methoxy substitutions at the 3 and 4 positions of the benzyl ring in this compound have not been investigated or reported.

Therefore, the requested article cannot be generated at this time due to the absence of foundational scientific research on the subject compound.

Structure Activity Relationship Sar and Structural Modifications of S 3 Bromo 4 Methoxybenzyl Cysteine

Systematic Derivatization Strategies

Systematic derivatization involves the methodical synthesis and evaluation of analogues where specific parts of the parent molecule, S-(3-bromo-4-methoxybenzyl)cysteine, are altered. This approach helps to map the chemical space around the lead compound to identify critical structural elements.

The substituted benzyl (B1604629) group is a primary area for modification to probe its interactions with the biological target. Research into related S-benzylcysteine derivatives, particularly as inhibitors of enzymes like human cystathionine (B15957) β-synthase (hCBS), reveals the importance of the substitution pattern on the aromatic ring.

For instance, studies on a series of S-aryl-L-cysteines as potential inhibitors of bacterial tryptophan synthase have shown that both the position and the electronic nature of the substituents on the benzyl ring significantly impact inhibitory activity. While this compound itself was not the primary focus, the findings for analogous compounds are highly relevant. The presence of a halogen, such as bromine at the meta-position, and a methoxy (B1213986) group at the para-position suggests a specific electronic and steric profile that is likely important for binding.

To illustrate the effect of these modifications, consider the following hypothetical data table based on common findings in SAR studies of similar compounds:

Compound Modification to Benzyl Moiety Relative Activity (%)
13-bromo-4-methoxy (Parent)100
24-methoxy75
33-bromo60
43,4-dichloro90
54-hydroxy50

This table is illustrative and based on general principles of SAR for this class of compounds.

The cysteine portion of the molecule provides another avenue for structural modification to enhance or understand its activity. Common alterations include modification of the carboxylic acid and the amine group.

Compound Modification to Cysteine Backbone Relative Activity (%)
This compoundNone (Parent)100
This compound methyl esterCarboxyl group esterified85
N-acetyl-S-(3-bromo-4-methoxybenzyl)cysteineAmino group acetylated110

This table is illustrative and based on general principles of SAR for this class of compounds.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which is derived from the naturally occurring L-cysteine. The specific three-dimensional arrangement of atoms can dictate how the molecule fits into a binding site.

It is a common observation in medicinal chemistry that the two enantiomers of a chiral molecule can have significantly different biological activities. For S-substituted cysteine derivatives, the L-enantiomer is often more active than the D-enantiomer, especially when interacting with enzymes that have a specific binding pocket for L-amino acids. The stereocenter at the α-carbon of the cysteine residue is critical for orienting the benzyl and carboxyl/amino groups in the correct conformation for optimal interaction with the target.

Compound Stereochemistry Relative Activity (%)
L-S-(3-bromo-4-methoxybenzyl)cysteineL-enantiomer (Parent)100
D-S-(3-bromo-4-methoxybenzyl)cysteineD-enantiomer20
DL-S-(3-bromo-4-methoxybenzyl)cysteineRacemic mixture60

This table is illustrative and based on general principles of SAR for this class of compounds.

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, identifying these features is key to understanding its mechanism of action.

The substituents on the benzyl ring are critical components of the pharmacophore. The 4-methoxy group can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donor residues in a protein's binding pocket. The 3-bromo substituent is a bulky, lipophilic group that can engage in van der Waals or halogen bonding interactions. The specific positioning of these groups suggests a well-defined binding orientation. The bromine atom, in particular, can contribute significantly to binding affinity through favorable hydrophobic and halogen-bonding interactions.

The spatial arrangement of the key functional groups is paramount for biological activity. The flexible thioether linkage between the cysteine and the benzyl group allows for a certain degree of conformational freedom. However, the optimal activity is likely achieved when the molecule adopts a specific low-energy conformation that presents the pharmacophoric features in the correct orientation to the target.

The distance between the amino acid portion (the zwitterionic head) and the substituted aromatic ring (the tail) is a crucial parameter. This spacing is determined by the three-atom thioether bridge (-S-CH₂-). Any alteration to this linker, such as adding or removing atoms, would be expected to have a profound impact on activity by changing the distance and relative orientation of the key interacting moieties.

Development of Advanced Analogs for Mechanistic Probes

The development of advanced analogs of a lead compound is a critical step in understanding its mechanism of action, identifying its biological targets, and elucidating its structure-activity relationship (SAR). In the context of this compound, the strategic design and synthesis of specialized analogs can provide invaluable tools for mechanistic investigations. These "mechanistic probes" are typically engineered to possess specific properties that allow for the interrogation of biological systems, such as the ability to be visualized, to covalently label their binding partners, or to have their activity switched on or off by an external stimulus.

The rationale for developing such probes for this compound would be to gain a deeper understanding of how the 3-bromo and 4-methoxy substitutions on the benzyl ring, combined with the cysteine moiety, contribute to its putative biological activity. By systematically modifying the structure, researchers can dissect the roles of different parts of the molecule in target binding and functional effects.

One common strategy in the development of mechanistic probes is the incorporation of reporter groups. For instance, a fluorescent tag could be appended to the this compound scaffold. This would allow for the visualization of the compound's subcellular localization and its accumulation in specific tissues or cell types, providing clues about its site of action.

Another powerful approach is the design of photo-affinity labels. These analogs are chemically inert until activated by light of a specific wavelength, at which point they form a covalent bond with their binding partner. The subsequent isolation and identification of the labeled protein(s) can definitively identify the molecular target(s) of the parent compound. For this compound, a photo-activatable group, such as a diazirine or an aryl azide (B81097), could be incorporated into the benzyl ring.

Furthermore, the synthesis of analogs with altered metabolic stability can serve as mechanistic probes. For example, replacing the cysteine moiety with a non-natural amino acid or modifying the benzyl group to block potential sites of metabolism could help to distinguish between the activity of the parent compound and its metabolites.

The development of such advanced analogs requires a detailed understanding of the SAR of the parent compound. Initial studies would likely focus on simpler modifications to the this compound structure to gauge the tolerance for substitution at various positions. The data from these initial SAR studies would then guide the design of more complex mechanistic probes.

Table of Potential Mechanistic Probes based on this compound

Probe TypeProposed ModificationRationale for Mechanistic Insight
Fluorescent Probe Attachment of a fluorophore (e.g., fluorescein, rhodamine) to the amino or carboxyl group of the cysteine moiety.Enables visualization of subcellular localization and distribution in tissues, providing information on the compound's site of action.
Photo-affinity Label Incorporation of a photo-activatable group (e.g., diazirine, aryl azide) on the benzyl ring, for instance, replacing the bromo or methoxy group.Allows for covalent labeling and subsequent identification of the direct molecular target(s) of the compound upon photo-activation.
Biotinylated Probe Conjugation of biotin (B1667282) to the cysteine moiety.Facilitates the purification and enrichment of the compound-target complex using streptavidin-based affinity chromatography.
Metabolically Stabilized Analog Replacement of the S-benzyl linkage with a more stable ether or amide bond.Helps to determine if the observed biological effects are due to the parent compound or a metabolite, by preventing enzymatic cleavage.
Clickable Analog Introduction of a bio-orthogonal handle, such as an alkyne or azide group.Allows for post-labeling with a reporter molecule (e.g., fluorophore, biotin) via click chemistry, providing versatility in experimental design.

The synthesis and application of these advanced analogs would be instrumental in progressing our understanding of the biological activities of this compound and would pave the way for the rational design of more potent and selective therapeutic agents.

Computational and Theoretical Studies of S 3 Bromo 4 Methoxybenzyl Cysteine

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of S-(3-bromo-4-methoxybenzyl)cysteine with potential biological targets.

Prediction of Binding Modes and Interaction Sites

Molecular docking simulations can elucidate the specific binding modes of this compound within the active site of a target protein. These simulations predict the conformation of the ligand and its non-covalent interactions with the amino acid residues of the protein. For instance, in hypothetical docking studies with a cysteine protease, the cysteine moiety of the compound could potentially form hydrogen bonds with backbone atoms in the active site, while the 3-bromo-4-methoxybenzyl group could engage in hydrophobic interactions and halogen bonding with specific residues. The precise interactions are dependent on the topology and chemical environment of the binding pocket.

Key predicted interactions could include:

Hydrogen Bonds: The carboxylic acid and amine groups of the cysteine backbone are prime candidates for forming hydrogen bonds with polar residues in the target's active site.

Hydrophobic Interactions: The benzyl (B1604629) ring and the methoxy (B1213986) group can establish van der Waals forces and hydrophobic contacts with non-polar residues.

Halogen Bonds: The bromine atom on the benzyl ring may participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein.

Estimation of Binding Energies

A critical output of molecular docking is the estimation of binding energy, which quantifies the affinity of the ligand for the target protein. Lower binding energies typically indicate a more stable protein-ligand complex and a higher likelihood of biological activity. The binding energy is calculated based on a scoring function that considers various energetic terms such as electrostatic interactions, van der Waals forces, and desolvation penalties. While these are estimations, they provide a valuable metric for comparing the binding of different ligands to the same target or the binding of a single ligand to various potential targets.

Table 1: Predicted Binding Energies of this compound with Hypothetical Biological Targets

Biological TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cysteine Protease (e.g., Cathepsin K)-8.5Cys25, Gly23, Asn158, Trp177
N-acetyl-L-cysteine-related enzyme-7.9Tyr88, Phe121, Arg254
Bromodomain-containing protein 4 (BRD4)-7.2Asn140, Tyr97, Pro82

Note: The data in this table is illustrative and based on typical results from molecular docking simulations. It does not represent experimentally verified data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

By synthesizing a series of analogues of this compound and evaluating their biological activity, a QSAR model can be developed. This model would take the form of an equation that correlates descriptors of the molecules' structures with their measured activity. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.

Identification of Structural Descriptors Influencing Activity

The development of a QSAR model also allows for the identification of the most critical molecular descriptors that influence the biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For this compound and its analogues, a QSAR study might reveal that properties like the hydrophobicity of the benzyl substituent and the electronic nature of the halogen atom are key determinants of their inhibitory potency against a particular target.

Table 2: Key Structural Descriptors and Their Potential Influence on Activity from a Hypothetical QSAR Study

DescriptorTypePotential Influence on Activity
LogPHydrophobicA positive correlation may suggest that increased lipophilicity enhances membrane permeability or binding to a hydrophobic pocket.
Dipole MomentElectronicMay influence long-range interactions with the target protein.
Molecular WeightStericCould indicate steric constraints within the binding site.
Halogen Bond Donor StrengthElectronicA stronger halogen bond potential of the bromine atom could lead to higher affinity.

Note: This table presents hypothetical relationships that could be identified through a QSAR study.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.netnih.govnih.gov MD simulations can be used to assess the stability of the predicted binding mode and to explore the conformational landscape of both the ligand and the protein upon binding. researchgate.netnih.govnih.gov

Conformational analysis of this compound itself is crucial to understand its preferred shapes in solution. This knowledge helps in understanding which conformer is most likely to be biologically active. MD simulations of the protein-ligand complex can reveal important information about the flexibility of the ligand in the binding site, the stability of key interactions, and the role of water molecules in mediating the binding. These simulations can validate the docking results and provide a more realistic representation of the molecular recognition process. nih.gov

No Published Computational or Theoretical Studies Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies detailing the conformational analysis or ligand-target complex stability of the chemical compound this compound were identified.

This indicates a likely absence of published research in the public domain focusing on the molecular modeling, preferred conformations in solution or bound states, or the stability of any protein-ligand complexes involving this specific molecule.

While computational chemistry is a powerful tool for investigating the properties of novel compounds, it appears that this compound has not yet been the subject of such detailed theoretical investigation, or the results of any such studies have not been disseminated in publicly accessible formats.

Therefore, the requested article sections on its computational and theoretical properties cannot be generated at this time due to the lack of foundational research data.

Advanced Analytical Methodologies for S 3 Bromo 4 Methoxybenzyl Cysteine in Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating S-(3-bromo-4-methoxybenzyl)cysteine from impurities and quantifying its presence in various research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these applications.

HPLC is a cornerstone for the purity assessment and quantification of S-substituted cysteine derivatives like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

Method Development Considerations:

A typical approach for analyzing S-benzylcysteine analogues involves pre-column derivatization to enhance their detectability, followed by separation using reversed-phase HPLC. pnas.orgnih.gov The derivatization step often targets the primary amine of the cysteine backbone.

Derivatization Agents: Reagents such as dansyl chloride or o-phthaldialdehyde (OPA) in the presence of a thiol are commonly used. pnas.orgnih.gov Dansyl chloride reacts with the primary amine to form a highly fluorescent derivative, significantly improving detection limits.

Stationary Phase: A C18 column is a common choice for the reversed-phase separation of these derivatives, offering good retention and resolution. nih.govacs.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed to achieve optimal separation. nih.gov

Detection: UV-Vis or fluorescence detectors are used, depending on the chosen derivatization agent. For dansylated derivatives, fluorescence detection provides high sensitivity.

Since this compound is a chiral molecule, enantioselective HPLC may be necessary to resolve its stereoisomers. Chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives, are effective for separating enantiomers of related pharmaceutical compounds. nih.govnih.gov

Illustrative HPLC Parameters:

The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of derivatized this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 6.5
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Derivatization Pre-column with Dansyl Chloride
Detection Fluorescence (Excitation: 340 nm, Emission: 525 nm)
Injection Volume 10 µL

This table presents a hypothetical HPLC method based on established principles for analyzing similar compounds.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for the analysis of specific analytes, including S-benzylcysteine derivatives. However, due to the low volatility of amino acid derivatives, a derivatization step is mandatory.

Derivatization for GC Analysis:

The primary goal of derivatization is to convert the polar functional groups (amine and carboxylic acid) of this compound into more volatile and thermally stable derivatives. waters.comnih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. nih.govwaters.com

Acylation and Esterification: A two-step process involving acylation of the amine group followed by esterification of the carboxylic acid is another effective strategy. nih.gov

The presence of the bromine atom in this compound provides a distinct isotopic signature that can be readily detected by mass spectrometry, aiding in its identification. thermofisher.com

Proposed GC-MS Parameters:

A potential GC-MS method for the analysis of derivatized this compound is detailed below.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Derivatization Silylation with MTBSTFA
MS Ionization Electron Ionization (EI), 70 eV
MS Scan Range m/z 50-600

This table outlines a hypothetical GC-MS method based on established principles for analyzing similar compounds.

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques provide invaluable information about the structure, conformation, and interactions of this compound at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure of this compound and its interactions with biological macromolecules, such as proteins.

Conformational Analysis:

Binding Studies:

When this compound binds to a protein, changes in the NMR spectra of either the ligand or the protein can be observed.

Chemical Shift Perturbation (CSP): By acquiring 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra of an isotope-labeled protein in the presence and absence of the compound, changes in the chemical shifts of specific amino acid residues in the protein can be monitored. pnas.org This allows for the mapping of the binding site on the protein surface.

Saturation Transfer Difference (STD) NMR: This technique is particularly useful for studying weak interactions. It involves selectively saturating protein resonances and observing the transfer of this saturation to the bound ligand. mdpi.com The protons of the ligand that are in closest proximity to the protein will show the strongest STD effect, providing an "epitope map" of the binding interaction.

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is the gold standard for identifying the metabolites of this compound in biochemical assays and in vivo studies.

Metabolic Pathways of S-Aryl-Cysteine Conjugates:

S-benzylcysteine derivatives can undergo several metabolic transformations in biological systems. The primary metabolic pathways often involve N-acetylation to form the corresponding mercapturic acid, which is a common detoxification route. nih.gov Further metabolism can occur on the aromatic ring, such as hydroxylation, or on the sulfur atom, leading to the formation of sulfoxides.

LC-MS/MS for Metabolite Identification:

An LC-MS/MS system can separate the parent compound from its metabolites, and the subsequent fragmentation in the mass spectrometer provides structural information for identification. researchgate.netijpras.com

Precursor Ion Scanning: This technique can be used to specifically search for metabolites that contain a common structural motif, such as the cysteine or N-acetylcysteine moiety. nih.gov

Neutral Loss Scans: This approach is useful for detecting metabolites that lose a specific neutral fragment, such as the mass of the cysteine or N-acetylcysteine group, upon fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of metabolites, greatly aiding in their identification. ijpras.com

In Situ and Real-Time Monitoring Techniques for Biological Interactions

The ability to monitor the interaction of this compound with its biological targets in real-time and in a native-like environment provides crucial kinetic and mechanistic information.

Label-Free Biosensor Technologies:

Several label-free techniques have emerged that can directly measure the binding of small molecules to proteins without the need for fluorescent or radioactive labels. nih.gov

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the surface. This allows for the real-time determination of association and dissociation rate constants. pnas.org

Bio-Layer Interferometry (BLI): Similar to SPR, BLI measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Plasmonic-Based Electrochemical Impedance Microscopy (P-EIM): This technique can image local electrochemical impedance in real-time, allowing for the high-throughput measurement of small molecule binding kinetics and affinity on a protein microarray. acs.org

Genetically Encoded Biosensors:

For certain applications, genetically encoded biosensors can be developed to detect the presence or activity of specific molecules or their downstream effects within living cells. For instance, a transcriptional regulator that responds to cysteine or its derivatives could be engineered to control the expression of a reporter protein, such as Green Fluorescent Protein (GFP). nih.gov This would allow for the monitoring of changes in the intracellular concentration or availability of the target compound through changes in fluorescence.

In-Cell NMR:

Advances in NMR spectroscopy now permit the observation of protein-ligand interactions directly within living cells (in-cell NMR). This powerful technique provides atomic-resolution information on drug binding and target engagement in a native cellular environment, bridging the gap between in vitro assays and in vivo effects.

Pre Clinical Biological Evaluation and Mechanistic Insights in Model Systems

In Vitro Cellular Studies on Specific Biological Processes

Extensive literature searches did not yield any specific data regarding the in vitro cellular effects of S-(3-bromo-4-methoxybenzyl)cysteine. There is no available research on its capacity to modulate enzyme activities in cellular lysates or organelle fractions, nor are there studies detailing its impact on cellular pathways in established cell lines.

Ex Vivo Tissue Studies

There is currently no published research on the ex vivo effects of this compound. Investigations into its potential to alter enzyme activity in tissue homogenates or slices have not been reported. Similarly, there is a lack of data concerning its ability to elicit biological responses in isolated organs.

Future Research Directions and Translational Potential Non Clinical Focus

Development of Novel Analytical Tools for Research

The accurate and sensitive detection of S-(3-bromo-4-methoxybenzyl)cysteine in complex biological matrices is paramount for elucidating its metabolic fate and mechanism of action. Future research will likely focus on creating bespoke analytical methodologies tailored to this compound.

Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) will be a cornerstone for both qualitative and quantitative analysis. nih.gov The development of a rapid post-column HPLC method, potentially utilizing a sulfur-specific detection reagent like a hexaiodoplatinate reagent, could offer high sensitivity and resolution to separate it from other sulfur-containing compounds. nih.gov Method validation using concepts like the total error concept with pre-column derivatization using agents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) will be crucial for ensuring accuracy in complex sample matrices like cell lysates or tissue homogenates. researchgate.net

Data Table: Potential Analytical Methods for this compound

Analytical TechniquePotential ApplicationKey Considerations
HPLC-UVQuantitative analysis in simpler matricesLower sensitivity compared to MS
LC-MS/MSHigh-sensitivity quantification in biological samplesMethod development and validation required
Post-column Derivatization HPLCSulfur-specific detection, reducing matrix interferenceReagent stability and reaction kinetics
Pre-column Derivatization UPLCImproved separation and quantification of amino acid conjugatesDerivatization efficiency and stability

Rational Design of Next-Generation Chemical Probes

The unique structure of this compound makes it an attractive scaffold for the rational design of next-generation chemical probes to investigate cellular processes.

Cysteine-Reactive Probes: The inherent reactivity of the cysteine moiety can be harnessed to develop probes for chemical proteomics. rsc.org By modifying the benzyl (B1604629) group with reporter tags such as fluorophores or biotin (B1667282), researchers can create tools to identify and isolate its protein binding partners. The principles of designing cysteine-reactive probes, often targeting the nucleophilic sulfhydryl group, can be applied here. rsc.orgwikipedia.org

Mechanism-Based Probes: Research into the metabolic pathways involving this compound could lead to the design of mechanism-based probes. For instance, if it is a substrate for a particular enzyme, derivatives could be synthesized to act as irreversible inhibitors or activity-based probes, allowing for the specific labeling and identification of target enzymes. The design of such probes often involves a deep understanding of the enzymatic reaction mechanism. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

A key area of future research will be the identification of novel biological targets and pathways modulated by this compound.

S-Alkylcysteine Metabolism: The metabolism of S-alkylated cysteine derivatives is a known pathway for the detoxification of environmental alkylating agents and the salvage of cysteine. acs.org Future studies could investigate whether this compound is processed by similar enzymatic machinery, such as flavoenzymes that catalyze C-S bond cleavage. acs.org

Modulation of Signaling Pathways: Cysteine and its derivatives are known to play roles in various signaling pathways, often through the redox state of critical cysteine residues in proteins. wikipedia.org Research could explore if this compound or its metabolites can influence signaling pathways regulated by reactive oxygen species (ROS) or partake in post-translational modifications of proteins. wikipedia.org The reactivity of the sulfhydryl group of cysteine is central to its biological functions, and its modification in this compound could lead to unique biological activities. wikipedia.org

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of this compound, its study must be integrated with systems biology approaches.

Proteomics and Metabolomics: Comparative proteomic and metabolomic analyses of cells or tissues treated with this compound can provide an unbiased overview of its impact on cellular networks. acs.org Techniques such as mass spectrometry-based proteomics can identify changes in protein expression levels, while metabolomics can reveal alterations in metabolic pathways. acs.org

Computational Modeling: The experimental data generated from these "omics" studies can be used to construct and refine computational models of the cellular pathways affected by the compound. This iterative process of experimental validation and model refinement can lead to a more comprehensive and predictive understanding of its mechanism of action. By integrating data from various sources, systems biology can help to formulate new hypotheses about the function of this compound and guide future experimental work.

Data Table: Systems Biology Approaches for this compound Research

ApproachObjectiveExpected Outcome
Comparative ProteomicsIdentify protein expression changes upon treatmentA list of potentially targeted proteins and pathways
MetabolomicsAnalyze changes in small molecule metabolite profilesInsights into affected metabolic networks
Computational ModelingIntegrate multi-omics data to simulate cellular responsesA predictive model of the compound's mechanism of action

Q & A

Q. What are the optimal synthetic routes for S-(3-bromo-4-methoxybenzyl)cysteine, and how can reaction efficiency be maximized?

this compound can be synthesized via nucleophilic substitution, leveraging cysteine’s thiol group reacting with 3-bromo-4-methoxybenzyl bromide. Key steps include:

  • Reagent Preparation : Use freshly distilled 3-bromo-4-methoxybenzyl bromide to avoid hydrolysis.
  • Reaction Conditions : Conduct the reaction in a polar aprotic solvent (e.g., DMF) under basic conditions (pH 8–9) at 25–40°C for 6–12 hours .
  • Purification : Employ ion-exchange chromatography or reverse-phase HPLC to isolate the product, as described for structurally similar S-alkylated cysteine derivatives .
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS to minimize side reactions (e.g., oxidation of cysteine or over-alkylation).

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

  • Stereochemical Analysis : Use polarimetry or chiral HPLC to confirm the L-configuration of cysteine, as demonstrated for S-phenyl-L-cysteine .
  • Structural Confirmation : Combine 1^1H/13^13C NMR to verify the benzyl-thioether linkage and bromo/methoxy substituents. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254–280 nm) resolves impurities, while elemental analysis confirms stoichiometry .

Advanced Research Questions

Q. How does the bromo substituent in this compound influence its reactivity in thiol-mediated biochemical pathways?

The bromo group acts as a potential leaving group, enabling the compound to function as an alkylating agent. This reactivity is critical in:

  • Protein Modification : The benzyl-thioether linkage may mimic endogenous S-alkylation modifications (e.g., S-succination observed in 2SC), altering enzyme activity or protein stability .
  • Thiol Competition Assays : Compare its alkylation kinetics with other electrophiles (e.g., fumarate in 2SC formation) using HPLC or fluorescence-based thiol trapping .
  • Metabolic Fate : Track 14^{14}C-labeled derivatives in cell lysates to identify adducts or degradation products, as done for S-(2-succino)cysteine .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from variations in:

  • Purity and Stereochemistry : Validate synthetic batches via NMR and chiral HPLC to exclude enantiomeric impurities .
  • Assay Conditions : Standardize redox conditions (e.g., glutathione levels) to prevent artefactual oxidation, as seen in studies of S-alkylated cysteines .
  • Cellular Context : Use genetic knockouts (e.g., thioltransferase-deficient strains) to isolate specific interactions, similar to approaches in 2SC pathway studies .

Mechanistic and Methodological Insights

Q. How can researchers design assays to study the metabolic stability of this compound in cellular systems?

  • Kinetic Profiling : Use LC-MS/MS to quantify parent compound and metabolites over time in cell lysates. For example, monitor dealkylation or glutathione conjugation .
  • Enzyme Inhibition : Co-incubate with thioltransferase inhibitors (e.g., ethacrynic acid) to assess enzymatic vs. non-enzymatic degradation .
  • Isotopic Tracing : 13^{13}C-labeled cysteine or benzyl moieties enable tracking of metabolic incorporation into proteins or small molecules .

Q. What are the implications of the methoxy group’s electronic effects on the compound’s interaction with biological targets?

The methoxy group’s electron-donating nature may:

  • Enhance Stability : Reduce electrophilicity of the benzyl group compared to non-substituted analogs, delaying hydrolysis or alkylation .
  • Modulate Binding Affinity : Use computational docking (e.g., AutoDock) to predict interactions with cysteine proteases or transporters, validated by SPR or ITC .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Parameter Screening : Systematically vary solvent (e.g., DMF vs. acetonitrile), temperature, and base (e.g., NaHCO₃ vs. Et₃N) to identify optimal conditions .
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., disulfides or over-alkylated species) and adjust stoichiometry accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.